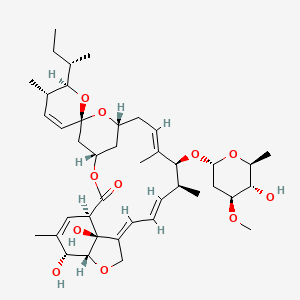

Avermectina B1a monosacárido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

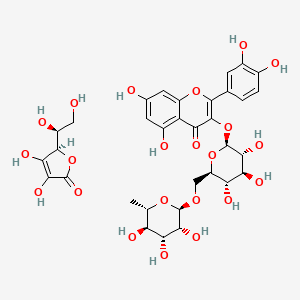

Avermectin B1a monosaccharide is a derivative of the macrocyclic lactone avermectin B1a, which is produced by the soil bacterium Streptomyces avermitilis. Avermectins are known for their potent anthelmintic and insecticidal properties. Avermectin B1a monosaccharide is particularly notable for its high insecticidal activity and low toxicity in humans and animals .

Aplicaciones Científicas De Investigación

Avermectin B1a monosaccharide has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of novel compounds with potential biological activities.

Biology: It serves as a tool for studying the mechanisms of action of macrocyclic lactones and their interactions with biological targets.

Mecanismo De Acción

Avermectin B1a monosaccharide exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding enhances the influx of chloride ions, leading to hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite . In cancer cells, avermectin B1a monosaccharide promotes tubulin polymerization, disrupting the microtubule network and inducing apoptosis .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Avermectin B1a monosaccharide interacts with various biomolecules in biochemical reactions. It has a great affinity with the chloride channels of the glutamate receptor, allowing the constant flow of chloride ions into the nerve cells, causing a phenomenon of hyperpolarization causing death by flaccid paralysis . It is also known to interact with enzymes involved in the biosynthesis of Avermectins .

Cellular Effects

Avermectin B1a monosaccharide has been found to exhibit anti-proliferative activity towards cancer cells . It inhibits the growth of HCT-116 cancer cells with an IC50 value at the micromolar level . It also promotes tubulin polymerization, induces apoptosis in HCT-116 cells, and substantially diminishes their ability to migrate .

Molecular Mechanism

The molecular mechanism of Avermectin B1a monosaccharide involves its interaction with the glutamate-gated chloride channels in invertebrates . It amplifies the effects of glutamate on these channels, leading to an influx of chloride ions into the nerve cells. This results in hyperpolarization and ultimately leads to flaccid paralysis .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits anti-proliferative activity with an IC50 value of 30 μM .

Metabolic Pathways

Avermectin B1a monosaccharide is involved in the metabolic pathways of Streptomyces avermitilis . It is derived from polyketide and linked to a disaccharide of the methylated deoxysugar L-oleandrose .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Avermectin B1a monosaccharide is typically produced through the selective hydrolysis of the terminal saccharide unit of avermectin B1a. This process involves the use of specific enzymes or acidic conditions to cleave the glycosidic bond, resulting in the formation of the monosaccharide derivative .

Industrial Production Methods: Industrial production of avermectin B1a involves the fermentation of Streptomyces avermitilis. Genetic engineering techniques are often employed to enhance the yield of avermectin B1a. For instance, overexpression of genes involved in the biosynthesis pathway, such as aveC, fadD, and bicA, has been shown to significantly increase the production of avermectin B1a .

Análisis De Reacciones Químicas

Types of Reactions: Avermectin B1a monosaccharide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize avermectin B1a monosaccharide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions include various derivatives of avermectin B1a monosaccharide, which may exhibit different biological activities and properties .

Comparación Con Compuestos Similares

Avermectin B1a monosaccharide is structurally similar to other avermectins, such as ivermectin, abamectin, doramectin, eprinomectin, moxidectin, and selamectin. These compounds share a common macrocyclic lactone core but differ in their side chains and functional groups . The unique feature of avermectin B1a monosaccharide is its monosaccharide unit, which imparts distinct biological properties and enhances its insecticidal activity .

Similar Compounds:

- Ivermectin

- Abamectin

- Doramectin

- Eprinomectin

- Moxidectin

- Selamectin

Avermectin B1a monosaccharide stands out due to its high potency and low toxicity, making it a valuable compound for various applications in medicine, agriculture, and scientific research .

Propiedades

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVWYDMYMRLKIV-OESCZRLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601029459 |

Source

|

| Record name | MSB 1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What can you tell us about the biological activity of Avermectin B1a monosaccharide?

A1: Although the research papers don't directly investigate the activity of Avermectin B1a monosaccharide, one study mentions its use in synthesizing C-2″β- and C-2″α-fluoro Avermectin B1a. [] This suggests that the monosaccharide itself might not be the active component but serves as a crucial building block for the biologically active Avermectin B1a molecule. Further research is needed to determine if Avermectin B1a monosaccharide possesses any intrinsic biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate;iodide](/img/structure/B605628.png)

![4-[5-[2-(4-Chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-fluorobenzamide](/img/structure/B605633.png)

![4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B605637.png)